molecular formula C20H22ClFN2O2 B6024014 3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone

3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone

货号 B6024014
分子量: 376.8 g/mol
InChI 键: PJMAZAWTNDMGTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone, also known as CFM-2, is a synthetic compound that has been extensively studied in the field of neuroscience. CFM-2 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid-based signaling molecules that play a crucial role in the regulation of various physiological processes, including pain sensation, mood, appetite, and immune function. By inhibiting FAAH, CFM-2 can increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic benefits.

作用机制

The primary mechanism of action of 3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone is the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the brain and other organs, leading to a range of physiological effects. By increasing the levels of endocannabinoids, this compound can modulate the activity of the endocannabinoid system and produce a range of potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to reduce pain sensation, reduce anxiety-like behavior, enhance the effects of antidepressants, and reduce drug-seeking behavior. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.

实验室实验的优点和局限性

One of the primary advantages of 3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone is its selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. This compound is also relatively stable and can be administered orally, making it a convenient compound for preclinical studies. However, one of the limitations of this compound is its relatively short half-life in the body, which may limit its potential as a therapeutic agent.

未来方向

There are several potential future directions for research on 3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone. One area of interest is the potential use of this compound as a treatment for chronic pain. This compound has been shown to produce analgesic effects in animal models of pain, and further research is needed to determine its potential as a treatment for chronic pain in humans. Another area of interest is the potential use of this compound as a treatment for anxiety and depression. This compound has been shown to enhance the effects of antidepressants in animal models, and further research is needed to determine its potential as a treatment for these disorders in humans. Finally, there is potential for the development of more potent and selective FAAH inhibitors based on the structure of this compound, which may have greater therapeutic potential.

合成方法

3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis of this compound was first reported in 2006 by a group of researchers at the University of California, Irvine. The process involves the reaction of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form an intermediate, which is then reacted with 3-hydroxy-2-piperidone to yield this compound.

科学研究应用

3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone has been extensively studied in preclinical models of various neurological disorders, including pain, anxiety, depression, and addiction. In animal studies, this compound has been shown to produce analgesic effects, reduce anxiety-like behavior, and enhance the effects of antidepressants. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

属性

IUPAC Name

3-[[(2-chlorophenyl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c21-17-8-3-1-6-15(17)12-23-14-20(26)10-5-11-24(19(20)25)13-16-7-2-4-9-18(16)22/h1-4,6-9,23,26H,5,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMAZAWTNDMGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2F)(CNCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。